Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butyl group, a piperidine ring, and a dimethylpyrimidinyl moiety, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The piperidine ring is often synthesized through cyclization reactions, followed by functionalization to introduce the tert-butyl group and the dimethylpyrimidinyl moiety. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the construction of more complex molecules.
Biology: Its derivatives can be used as probes or inhibitors in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be employed in the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate hydrochloride
Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate sulfate
Uniqueness: This compound stands out due to its specific structural features, such as the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-15-13-19(24-16(2)23-15)29-18-8-11-25(12-9-18)20(27)17-7-6-10-26(14-17)21(28)30-22(3,4)5/h13,17-18H,6-12,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHPUJYQNCFBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCCN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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